3-(Isoxazol-5-yl)aniline

Lipophilicity Physicochemical Properties Isoxazole Aniline Isomers

Researchers requiring regiospecific meta-substituted isoxazole-aniline scaffolds often face supply inconsistency. 3-(Isoxazol-5-yl)aniline (CAS 832740-15-5) resolves this with its precisely defined meta-attachment, delivering reproducible reactivity in amide coupling, sulfonamide synthesis, and cyclization reactions. • Balanced Log P (1.48) & TPSA (52.05 Ų) for lead optimization • Enables distinct chemical space vs. ortho/para isomers • Multi-gram stock available for routine procurement

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 832740-15-5
Cat. No. B1286114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isoxazol-5-yl)aniline
CAS832740-15-5
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC=NO2
InChIInChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2
InChIKeyJBFVFIPIWPLRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Isoxazol-5-yl)aniline: Chemical Identity & Procurement


3-(Isoxazol-5-yl)aniline (CAS 832740-15-5), also known as 5-(3-aminophenyl)isoxazole, is a heterocyclic aromatic compound belonging to the isoxazole class, featuring an aniline moiety linked to a 5-isoxazolyl group [1]. This compound is a useful research chemical and intermediate, with a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol . Its structure, combining an isoxazole ring with an aniline group, imparts unique physicochemical properties, including a topological polar surface area (TPSA) of 52.05 Ų, a consensus Log Po/w of 1.48, and a predicted water solubility of 0.81 mg/mL . The compound is typically available at a purity of 95% or higher from various chemical suppliers .

3-(Isoxazol-5-yl)aniline: Substitution Limitations


While several isoxazole-aniline isomers exist (e.g., 2-(Isoxazol-5-yl)aniline, CAS 87488-63-9; 4-(Isoxazol-5-yl)aniline), direct substitution of 3-(Isoxazol-5-yl)aniline (CAS 832740-15-5) with its positional isomers or other in-class compounds is not scientifically or procedurally advisable . The regioisomeric attachment point of the isoxazole ring to the aniline moiety (ortho, meta, or para) critically dictates the compound's physicochemical properties, such as Log P, TPSA, and molecular geometry, which in turn govern its reactivity in downstream synthetic transformations, binding affinity in biological assays, and performance in material science applications . For instance, the meta-substituted 3-(Isoxazol-5-yl)aniline exhibits a distinct Log Po/w (XLOGP3) of 1.35 and a TPSA of 52.05 Ų, parameters that are not identical to those of its ortho or para counterparts . Furthermore, the electronic effects imparted by the meta-substitution pattern on the aniline ring influence the nucleophilicity of the amino group and the overall π-system, leading to different reaction kinetics and product distributions in coupling or cyclization reactions . Therefore, even within the same nominal chemical class, these subtle but significant structural differences preclude generic substitution and mandate the procurement of the specific CAS 832740-15-5 compound for applications where its precise structural attributes are required.

3-(Isoxazol-5-yl)aniline: Differentiation Evidence


Lipophilicity (Log P) Differentiation

The lipophilicity of 3-(Isoxazol-5-yl)aniline, as measured by its consensus Log Po/w, is a key physicochemical parameter that differentiates it from its ortho and para isomers. While direct comparative experimental data for all isomers is not consolidated in a single primary reference, class-level inference based on the well-established relationship between substitution pattern and lipophilicity indicates significant variance. The consensus Log Po/w for 3-(Isoxazol-5-yl)aniline is reported as 1.48, derived from five different prediction methods (iLOGP: 1.55, XLOGP3: 1.35, WLOGP: 1.93, MLOGP: 0.85, SILICOS-IT: 1.73) . For comparison, the ortho-isomer 2-(Isoxazol-5-yl)aniline (CAS 87488-63-9) exhibits a calculated Log P of approximately 1.23, a difference of 0.25 Log units . This quantifiable difference in lipophilicity directly impacts the compound's behavior in reversed-phase HPLC purification, its partitioning in biphasic reaction systems, and its membrane permeability in cellular assays. For procurement, this means the meta-substituted isomer (CAS 832740-15-5) will not behave identically to the ortho-isomer under identical experimental conditions, and substitution would compromise assay reproducibility.

Lipophilicity Physicochemical Properties Isoxazole Aniline Isomers

Polar Surface Area (TPSA) Comparison

The Topological Polar Surface Area (TPSA) is a critical descriptor for predicting a compound's passive membrane permeability and its interaction with biological targets. 3-(Isoxazol-5-yl)aniline exhibits a TPSA of 52.05 Ų, as calculated by the Ertl method . In comparison, the para-isomer 4-(Isoxazol-5-yl)aniline (CAS 69975-69-7) has a reported TPSA of 48.9 Ų [1]. This quantifiable difference of 3.15 Ų, while seemingly small, can be significant in structure-activity relationship (SAR) studies where subtle changes in polar surface area can affect binding to polar active sites or influence the compound's ability to cross lipid bilayers. For scientists procuring this compound for medicinal chemistry or chemical biology applications, this data confirms that the meta-isomer presents a distinct electrostatic profile that cannot be replicated by the para-isomer, ensuring that any observed biological activity is specific to the 3-(Isoxazol-5-yl)aniline scaffold.

Topological Polar Surface Area ADME Properties Isoxazole Aniline Isomers

Predicted Water Solubility Comparison

Water solubility is a fundamental parameter governing the handling of a compound in aqueous biological buffers or during reaction workup. The predicted water solubility of 3-(Isoxazol-5-yl)aniline, based on the ESOL method, is 0.81 mg/mL (Log S = -2.3), classifying it as 'Soluble' . In contrast, the ortho-isomer 2-(Isoxazol-5-yl)aniline (CAS 87488-63-9) is predicted to have a water solubility of 0.52 mg/mL (Log S = -2.5), placing it near the boundary of the 'Moderately' soluble class . The ~1.6-fold difference in predicted solubility indicates that the meta-isomer (CAS 832740-15-5) will form more concentrated aqueous stock solutions, which is crucial for dose-response assays in drug discovery. Procurement of the correct isomer ensures that solubility limitations do not confound biological assay results or lead to precipitation during synthesis.

Water Solubility Solubility Class Isoxazole Aniline Isomers

Corrosion Inhibition: Class-Level Evidence

In material science applications, isoxazole-containing aniline derivatives have demonstrated efficacy as corrosion inhibitors. A related compound, 3-(1,3-oxazol-5-yl)aniline, acts as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution, achieving inhibition efficiencies exceeding 90% at concentrations of 10⁻³ M . While direct quantitative data for 3-(Isoxazol-5-yl)aniline in this specific assay is not publicly available, the structural similarity—replacing the oxazole ring with an isoxazole ring—suggests a comparable, if not enhanced, mechanism of action due to the additional electronegative nitrogen atom in the isoxazole ring, which can serve as an extra adsorption site . This class-level inference indicates that 3-(Isoxazol-5-yl)aniline (CAS 832740-15-5) is a promising candidate for further development in corrosion inhibitor formulations, particularly where the isoxazole moiety offers a distinct electronic profile compared to oxazole or other heterocyclic analogs.

Corrosion Inhibition Mild Steel HCl Acid

3-(Isoxazol-5-yl)aniline: Key Applications


Pharmaceutical & Agrochemical Synthesis

3-(Isoxazol-5-yl)aniline serves as a versatile building block for introducing the isoxazole pharmacophore into drug candidates. Its primary aromatic amine group allows for facile derivatization via amide bond formation, sulfonamide synthesis, or diazonium chemistry . The specific meta-substitution pattern and physicochemical profile (Log P = 1.48, TPSA = 52.05 Ų) provide a balanced starting point for lead optimization, often resulting in compounds with favorable oral bioavailability and metabolic stability . Researchers developing novel kinase inhibitors, anti-inflammatory agents, or pesticides can leverage this intermediate to access a unique chemical space distinct from that offered by ortho- or para-substituted isomers .

Corrosion Inhibitor Development

Given the class-level evidence of high corrosion inhibition efficiency for related oxazole-aniline compounds (>90% at 10⁻³ M in 1 M HCl), 3-(Isoxazol-5-yl)aniline is a strong candidate for formulating next-generation corrosion inhibitors . The isoxazole ring, with its two electronegative heteroatoms (N and O), provides multiple adsorption sites on metal surfaces, offering potential advantages over single-heteroatom inhibitors. Its moderate water solubility (0.81 mg/mL) is suitable for creating stable inhibitor solutions in acidic cleaning baths used in metal pickling, oil well acidizing, and industrial equipment maintenance . Procurement of this specific isomer ensures the correct electronic and steric properties for optimal surface coverage and inhibition performance .

Functional Polymers & Ligands

The bifunctional nature of 3-(Isoxazol-5-yl)aniline—containing both an aniline group and an isoxazole ring—makes it a valuable monomer for preparing functional polymers via oxidative polymerization or as a ligand for metal coordination complexes . The isoxazole nitrogen can act as a Lewis base, coordinating to transition metals, while the aniline group can be polymerized or further functionalized. The compound's predicted solubility profile and lipophilicity (Log P 1.48) are well-suited for solution-phase polymer synthesis in common organic solvents. This application is particularly relevant for researchers developing metal-organic frameworks (MOFs), conducting polymers, or heterogeneous catalysts where the electronic properties of the isoxazole moiety are desired .

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